molecular formula C5H10BrO4P B12962996 Dimethyl (3-bromo-2-oxopropyl)phosphonate CAS No. 87830-69-1

Dimethyl (3-bromo-2-oxopropyl)phosphonate

Cat. No.: B12962996
CAS No.: 87830-69-1
M. Wt: 245.01 g/mol
InChI Key: MTXDSELZQAXIFG-UHFFFAOYSA-N
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Description

Dimethyl (3-bromo-2-oxopropyl)phosphonate is an organophosphorus compound characterized by a brominated ketone moiety attached to a phosphonate ester group. The bromo substituent at the 3-position distinguishes it from similar compounds, likely enhancing its electrophilicity and utility in alkylation or nucleophilic substitution reactions .

Properties

CAS No.

87830-69-1

Molecular Formula

C5H10BrO4P

Molecular Weight

245.01 g/mol

IUPAC Name

1-bromo-3-dimethoxyphosphorylpropan-2-one

InChI

InChI=1S/C5H10BrO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3

InChI Key

MTXDSELZQAXIFG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CBr)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-bromo-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with a haloacetone. For instance, the reaction between trimethyl phosphite and bromoacetone under controlled conditions yields this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-bromo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (3-bromo-2-oxopropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (3-bromo-2-oxopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in electrophilic substitution reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Dimethyl (1-Diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

  • Structure : Replaces the bromo group with a diazo (-N₂) moiety.
  • Reactivity: Explosive decomposition risk under heat or shock due to the diazo group . Widely used in the Ohira-Bestmann reaction for alkyne synthesis via methanolysis, generating dimethyl (diazomethyl)phosphonate intermediates .
  • Applications : Key reagent in cyclopropanation and 1,3-dipolar cycloadditions .
  • Safety : Requires stringent handling protocols due to instability .

Dimethyl (2-Oxopropyl)phosphonate

  • Reactivity: Participates in multicomponent reactions, such as the Biginelli reaction with aldehydes and urea to synthesize dihydropyrimidinones . Less electrophilic compared to bromo/diazo analogs, limiting its use in alkylation.
  • Applications : Intermediate in synthesizing heterocycles and biologically active compounds .

Diethyl (1-Diazo-2-oxopropyl)phosphonate

  • Structure : Ethyl ester substituents instead of methyl; diazo group at the 1-position.
  • Reactivity :
    • Similar to its methyl ester counterpart but with altered solubility and reaction kinetics due to the ethyl groups .
  • Applications : Used in tandem reduction-Ohira-Bestmann reactions for one-pot alkyne synthesis from esters .

Dimethyl Methyl Phosphonate (DMMP)

  • Structure : Simplest phosphonate ester with a methyl group directly attached to phosphorus.
  • Reactivity: Non-reactive in nucleophilic substitutions but serves as a flame retardant and solvent .
  • Applications : Industrial use in lubricants, plastics, and as a nerve agent simulant in research .

Key Comparative Data

Compound Molecular Formula Molecular Weight Key Substituent Reactivity Highlights Applications Safety Concerns
Dimethyl (3-bromo-2-oxopropyl)phosphonate C₅H₁₀BrO₄P 245.01 g/mol Bromo (-Br) Electrophilic alkylation, nucleophilic substitution Pharmaceutical intermediates Potential toxicity, corrosiveness
Dimethyl (1-diazo-2-oxopropyl)phosphonate C₅H₉N₂O₄P 192.11 g/mol Diazo (-N₂) Cyclopropanation, alkyne synthesis Organic synthesis Explosive decomposition
Dimethyl (2-oxopropyl)phosphonate C₅H₁₁O₄P 166.11 g/mol None Multicomponent reactions (e.g., Biginelli) Heterocycle synthesis Low hazard
Diethyl (1-diazo-2-oxopropyl)phosphonate C₇H₁₃N₂O₄P 220.16 g/mol Diazo (-N₂) Similar to methyl analog with altered kinetics Alkyne synthesis Explosive, requires caution
Dimethyl Methyl Phosphonate (DMMP) C₃H₉O₃P 124.08 g/mol Methyl (-CH₃) Non-reactive, high thermal stability Flame retardant, solvent Low toxicity

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